2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused heterocyclic core with a 4-chlorophenyl substituent at position 3, a thioxo group at position 2, and a cyclopentylacetamide moiety linked via a thioether bridge at position 3. Its molecular formula is C₂₁H₁₈ClN₅O₂S₃, with a molecular weight of 516.04 g/mol. The structural complexity arises from the thiazolo-pyrimidine scaffold, which is known for its bioactivity in medicinal and agrochemical contexts .
Synthesis typically involves alkylation of a thiopyrimidinone intermediate with a halogenated acetamide derivative. For example, analogous compounds are synthesized via microwave-assisted or conventional methods using glacial acetic acid in DMF as a catalyst, followed by cyclization to form the thiazolo-pyrimidine core . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the cyclopentylacetamide side chain contributes to metabolic stability .
Properties
CAS No. |
1040653-26-6 |
|---|---|
Molecular Formula |
C18H17ClN4O2S3 |
Molecular Weight |
452.99 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H17ClN4O2S3/c19-10-5-7-12(8-6-10)23-15-14(28-18(23)26)16(25)22-17(21-15)27-9-13(24)20-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,20,24)(H,21,22,25) |
InChI Key |
KNVUUYICRIXCSQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities. They have been noted to interact with targets like tyrosine kinase and cyclin-dependent kinase (CDK4).
Mode of Action
It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, undergo various transformations when heated under reflux with meona in buoh, transforming into different derivatives. These transformations involve the acetyl methyl group and the amide carbonyl moiety in the cyclization.
Biological Activity
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide is a synthetic compound belonging to the thiazolo[4,5-d]pyrimidine class. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its complex structure includes multiple functional groups that enhance its pharmacological potential.
Structural Overview
The compound's molecular formula is with a molecular weight of 491 g/mol. The presence of a thiazole ring fused with a pyrimidine ring is characteristic of its class and contributes to its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491 g/mol |
| CAS Number | 877655-86-2 |
Antimicrobial Properties
Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit notable antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial protein synthesis or cell wall integrity.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the 4-chlorophenyl group enhances its cytotoxicity against certain cancer cell lines.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- DNA Intercalation : Binding to DNA and disrupting replication.
- Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of related thiazolo[4,5-d]pyrimidines against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) range of 10–50 µg/mL for various pathogens.
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range (10–30 µM), indicating significant potency.
Research Findings
Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of this compound. Modifications to the cyclopentyl group or variations in the thiazole/pyrimidine moiety could potentially enhance its biological activity.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cells |
| SAR Analysis | Modifications may enhance efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of structurally related compounds:
Key Findings:
Bioactivity Potential: The target compound’s 4-chlorophenyl group is associated with improved binding to hydrophobic enzyme pockets, a feature shared with Compound 19’s phenyl substituent . The cyclopentylacetamide chain in the target compound may reduce metabolic degradation compared to the ethoxyphenyl group in CAS 1040653-90-4 .
Synthetic Efficiency :
- Microwave-assisted synthesis (used for Compound 19) reduces reaction time but requires specialized equipment, whereas conventional methods (used for the target compound) are more accessible .
Physicochemical Properties: The target compound’s higher molecular weight (516.04 g/mol) vs. CAS 1040653-90-4 (470.60 g/mol) suggests differences in membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
